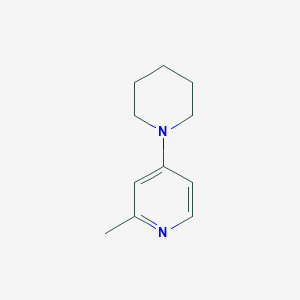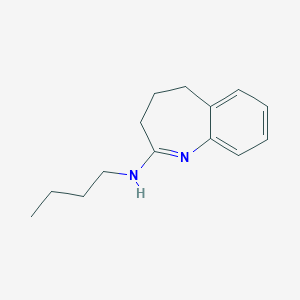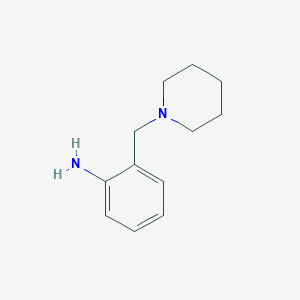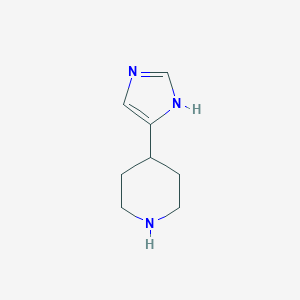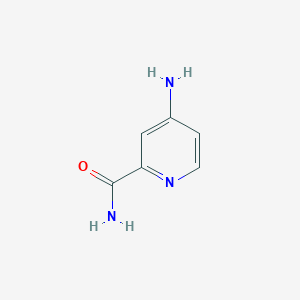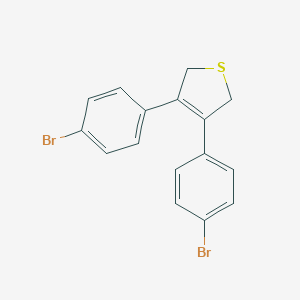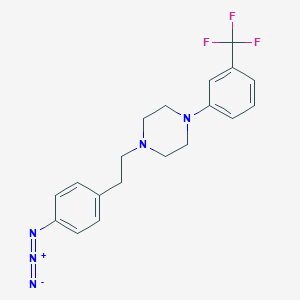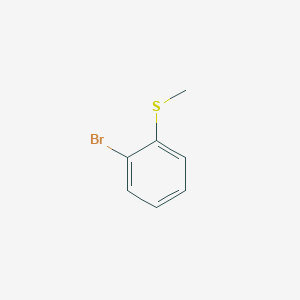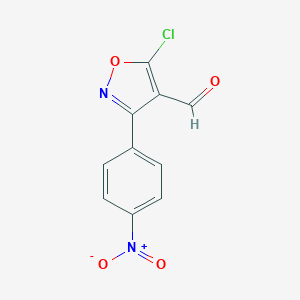![molecular formula C10H16O4 B035514 methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate CAS No. 109669-17-2](/img/structure/B35514.png)
methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate is an organic compound with a complex structure that includes a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate typically involves multiple steps. One common method includes the enantioselective synthesis starting from Fmoc-protected Garner’s aldehyde . The process involves a Horner–Wadsworth–Emmons reaction followed by a diastereoselective 1,4-addition of lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the direct introduction of functional groups into a variety of organic compounds, making the process more streamlined and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include lithium dialkylcuprates for addition reactions and various oxidizing or reducing agents depending on the desired transformation . The reaction conditions are typically optimized to ensure high yields and selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the addition of lithium dialkylcuprates to the compound can yield various alkyl or alkenyl derivatives .
Applications De Recherche Scientifique
Methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be used in the development of therapeutic agents due to its unique structure and reactivity . Industrially, it can be used in the production of various chemicals and materials .
Mécanisme D'action
The mechanism of action of methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate include other pyran derivatives and esters such as methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate and methyl (S)-2-amino-2-(2-chlorophenyl)acetate .
Uniqueness: What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the ethoxy group, which can influence its reactivity and interactions in various chemical and biological contexts .
Propriétés
Numéro CAS |
109669-17-2 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 2-[(2S,3R)-2-ethoxy-3,6-dihydro-2H-pyran-3-yl]acetate |
InChI |
InChI=1S/C10H16O4/c1-3-13-10-8(5-4-6-14-10)7-9(11)12-2/h4-5,8,10H,3,6-7H2,1-2H3/t8-,10-/m0/s1 |
Clé InChI |
PXXOLMXXSZUEIL-WPRPVWTQSA-N |
SMILES isomérique |
CCO[C@@H]1[C@@H](C=CCO1)CC(=O)OC |
SMILES |
CCOC1C(C=CCO1)CC(=O)OC |
SMILES canonique |
CCOC1C(C=CCO1)CC(=O)OC |
Synonymes |
2H-Pyran-3-aceticacid,2-ethoxy-3,6-dihydro-,methylester,(2S-cis)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B35432.png)
